molecular formula C14H11ClFNO B5692729 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide

3-chloro-N-(2-fluorophenyl)-4-methylbenzamide

Cat. No. B5692729
M. Wt: 263.69 g/mol
InChI Key: DWFSQCNDVLARPF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluorophenyl)-4-methylbenzamide, also known as CFMB, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its potential applications in the field of pharmacology. CFMB is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of cysteine proteases that play a key role in the regulation of apoptosis. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to activate caspase-3, caspase-8, and caspase-9, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to activate the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in the field of pharmacology. It has been found to have anticancer activity against various cancer cell lines. However, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide also has some limitations for lab experiments. It is a cytotoxic compound that can be harmful to cells and tissues. Moreover, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has poor solubility in water, which limits its use in aqueous solutions.

Future Directions

There are several future directions for the study of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide. One of the future directions is to investigate the mechanism of action of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in vivo. Moreover, there is a need to study the toxicity and safety of 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide in animal models. Additionally, the development of new synthetic methods for 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide and its derivatives can lead to the discovery of new anticancer agents.

Synthesis Methods

3-chloro-N-(2-fluorophenyl)-4-methylbenzamide can be synthesized using various methods. One of the methods involves the reaction of 2-fluoroaniline with 4-chloro-3-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in dichloromethane as a solvent, and the product is obtained after purification by column chromatography.

Scientific Research Applications

3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 3-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.

properties

IUPAC Name

3-chloro-N-(2-fluorophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-6-7-10(8-11(9)15)14(18)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFSQCNDVLARPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-fluorophenyl)-4-methylbenzamide

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